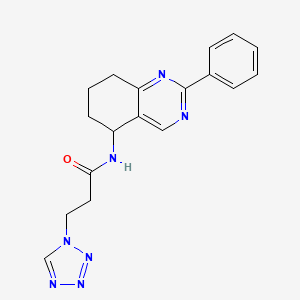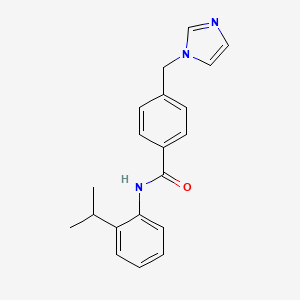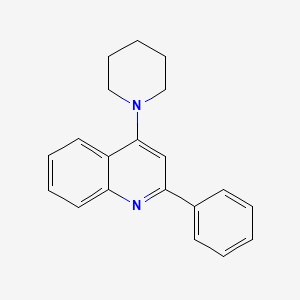
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydroquinazoline derivatives, which have been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
Studies have shown that N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide exhibits a wide range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for testing the efficacy of new cancer therapies. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide. One of the most promising areas of research is in the development of new cancer therapies that target specific signaling pathways and enzymes that are involved in cancer cell growth and proliferation. Another area of research is in the development of new drug delivery systems that can improve the solubility and bioavailability of this compound in vivo. Finally, there is also potential for research on the use of this compound in the treatment of other diseases and conditions, such as inflammation and neurodegenerative disorders.
合成方法
The synthesis of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide has been described in several research articles. One of the most commonly used methods involves the reaction of 2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine with 1H-tetrazole-1-carboxylic acid, followed by the addition of propionyl chloride. The resulting product is then purified using various chromatographic techniques.
科学研究应用
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide has been shown to have potential applications in various areas of scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
属性
IUPAC Name |
N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)-3-(tetrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-17(9-10-25-12-20-23-24-25)21-15-7-4-8-16-14(15)11-19-18(22-16)13-5-2-1-3-6-13/h1-3,5-6,11-12,15H,4,7-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUWULQHOPIUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NC(=O)CCN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6111155.png)
![8-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B6111158.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-methoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide trifluoroacetate](/img/structure/B6111174.png)
![3-(3-methylbutyl)-5-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6111188.png)
![2-{1-benzyl-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111189.png)
![{3-benzyl-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6111192.png)
![ethyl N-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)carbonyl]-beta-alaninate](/img/structure/B6111197.png)
![2-[(5-{4-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorobenzyl)acetamide](/img/structure/B6111198.png)
![2-{1-(3-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6111219.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6111227.png)

![6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6111249.png)
